molecular formula C16H24O3 B5770660 1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone

1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone

Cat. No.: B5770660
M. Wt: 264.36 g/mol
InChI Key: YQCPHIAZSZWIDY-UHFFFAOYSA-N
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Description

1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C16H24O3. It is characterized by the presence of two tert-butyl groups and two hydroxyl groups attached to a phenyl ring, along with an ethanone group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-ditert-butyl-2,6-dihydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The tert-butyl groups can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and strong acids.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism by which 1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The ethanone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior .

Comparison with Similar Compounds

    2,6-Ditert-butyl-4-methylphenol (BHT): Known for its antioxidant properties.

    3,5-Ditert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of various organic compounds.

Uniqueness: 1-(3,5-Ditert-butyl-2,6-dihydroxyphenyl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(3,5-ditert-butyl-2,6-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-9(17)12-13(18)10(15(2,3)4)8-11(14(12)19)16(5,6)7/h8,18-19H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCPHIAZSZWIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1O)C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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